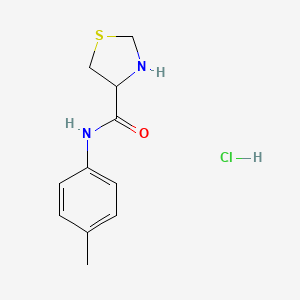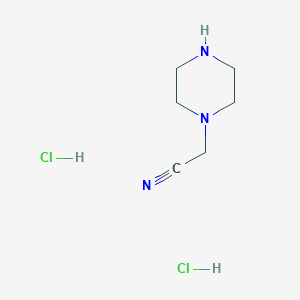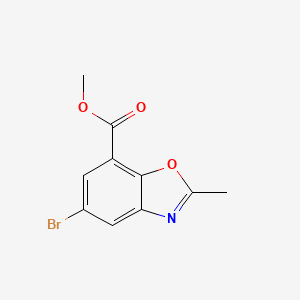
2-Chloro-5-(4-phenoxybenzoyl)pyridine
説明
2-Chloro-5-(4-phenoxybenzoyl)pyridine is a chemical compound with the molecular formula C18H12ClNO2 . It has an average mass of 309.746 Da and a monoisotopic mass of 309.055664 Da .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(4-phenoxybenzoyl)pyridine comprises of 18 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .科学的研究の応用
Synthesis and Chemical Properties
2-Chloro-5-(4-phenoxybenzoyl)pyridine serves as an intermediate in the synthesis of various complex molecules due to its reactive sites, which allow for further functionalization through cross-coupling reactions. Its structure and reactivity make it a valuable compound in the development of new chemical synthesis methodologies. For instance, the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine demonstrates the potential of chloro- and fluoro-substituted pyridines in creating metabolically stable derivatives of benzodioxole fragments for medicinal chemistry research (Catalani, Paio, & Perugini, 2010).
Polymer Science
In polymer science, derivatives of 2-Chloro-5-(4-phenoxybenzoyl)pyridine are used to synthesize novel polyimides with enhanced properties. For example, polyimides derived from 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride and aromatic diamines exhibit outstanding thermal stability, mechanical properties, and low dielectric constants, making them suitable for high-performance materials (Wang et al., 2006).
Fluorescent Probes
The compound's structure is also instrumental in the development of fluorescent probes for mercury ion detection. The reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, produces 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, demonstrating the utility of chloro- and pyridyl-substituted compounds in creating sensitive and selective sensors for environmental and biological applications (Shao et al., 2011).
Material Science
Furthermore, the versatility of 2-Chloro-5-(4-phenoxybenzoyl)pyridine is showcased in material science, where it contributes to the synthesis of complex molecular structures with specific physical properties. For instance, the study on the formation of N-heterocyclic complexes of rhodium and palladium from a pincer silver(I) carbene complex highlights the role of pyridine derivatives in the development of new organometallic compounds with potential catalytic applications (Simons, Custer, Tessier, & Youngs, 2003).
特性
IUPAC Name |
(6-chloropyridin-3-yl)-(4-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO2/c19-17-11-8-14(12-20-17)18(21)13-6-9-16(10-7-13)22-15-4-2-1-3-5-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTICQNOZZUVDAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-phenoxybenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1421693.png)












